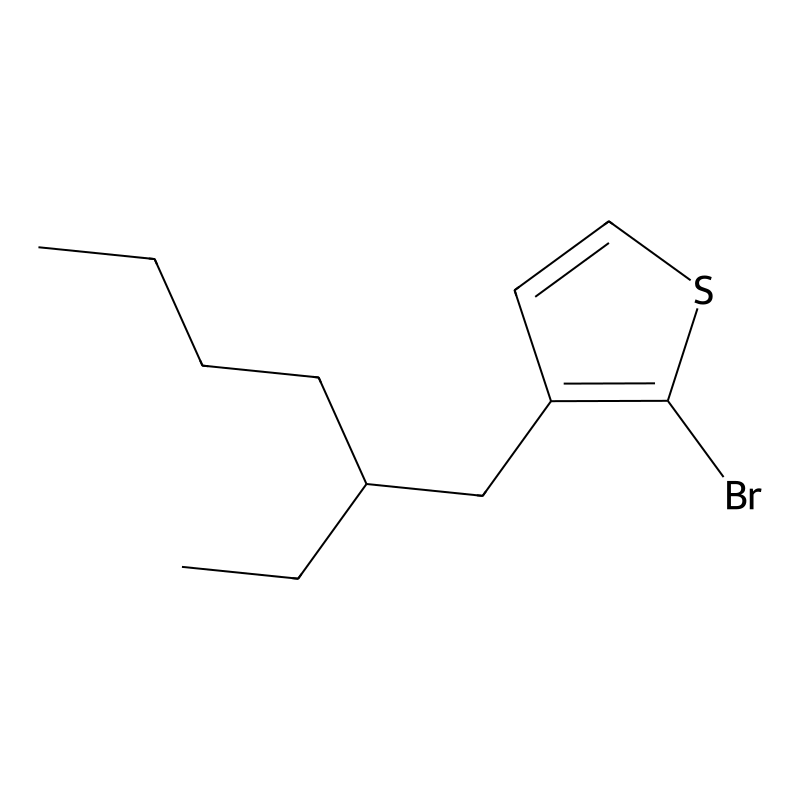

2-Bromo-3-(2-ethylhexyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic electronics

Thiophene-based molecules are being studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). PubChem: )

Pharmaceuticals

Some thiophene derivatives have been shown to have medicinal properties. Research in this area is ongoing, but more investigation is needed to understand the potential of 2-Bromo-3-(2-ethylhexyl)thiophene for pharmaceutical applications. PubChem: )

2-Bromo-3-(2-ethylhexyl)thiophene is an organic compound with the molecular formula C₁₂H₁₉BrS. It features a thiophene ring substituted with a bromine atom at the second position and a branched alkyl chain at the third position. This compound is categorized as a bromoalkylthiophene and is notable for its potential applications in organic electronics, particularly in the development of semiconducting materials.

The reactivity of 2-bromo-3-(2-ethylhexyl)thiophene is primarily influenced by its bromine substituent, which can undergo nucleophilic substitution reactions. It can also participate in polymerization reactions, contributing to the formation of polythiophenes and other conjugated polymers. The compound's reactions can include:

- Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to a range of derivatives.

- Polymerization: It can be polymerized using various catalytic systems, such as nickel-catalyzed reactions, to form conductive polymers .

The synthesis of 2-bromo-3-(2-ethylhexyl)thiophene typically involves the following steps:

- Preparation of Grignard Reagent: 2-Ethylhexylbromide is reacted with magnesium turnings in anhydrous diethyl ether to produce the corresponding Grignard reagent.

- Coupling Reaction: This reagent is then reacted with 3-bromothiophene in the presence of a nickel catalyst under reflux conditions.

- Workup: After the reaction, the mixture is quenched with water, and the product is extracted using organic solvents like hexane. Purification is achieved through column chromatography .

2-Bromo-3-(2-ethylhexyl)thiophene has several promising applications:

- Organic Electronics: Used as a building block for semiconducting polymers in organic solar cells and field-effect transistors.

- Material Science: Its derivatives are studied for their conductive properties and potential uses in electronic devices.

- Research Tool: Serves as a precursor for synthesizing more complex thiophene-based compounds for various applications in materials science .

Interaction studies involving 2-bromo-3-(2-ethylhexyl)thiophene often focus on its behavior in polymerization processes and its reactivity with different nucleophiles. Research indicates that its branched side chain affects its reactivity compared to linear alkyl thiophenes. For instance, it has been shown to produce gradient copolymers when reacted with other thiophenes under specific conditions .

Several compounds share structural similarities with 2-bromo-3-(2-ethylhexyl)thiophene. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 3-Hexylthiophene | Linear alkyl chain at position three | More reactive due to less steric hindrance |

| 3-Dodecylthiophene | Longer linear alkyl chain | Exhibits different solubility properties |

| 2-Bromo-3-methylthiophene | Methyl group instead of ethylhexyl | Smaller side chain may affect polymerization |

| 3-(4-Octylphenyl)thiophene | Bulky phenyl group at position three | High steric hindrance affects polymerization |

The uniqueness of 2-bromo-3-(2-ethylhexyl)thiophene lies in its branched side chain, which influences its solubility and electronic properties compared to its linear counterparts. This structural feature may enhance compatibility with various solvents and substrates used in electronic applications.

Direct bromination of thiophene derivatives represents a fundamental approach for introducing bromine functionality at specific positions on the thiophene ring [1]. The most widely employed method utilizes N-bromosuccinimide as the brominating agent, providing excellent regioselectivity and high yields under controlled conditions [2] [3]. This technique has been successfully applied to synthesize 2-bromo-3-(2-ethylhexyl)thiophene with yields reaching 86.1% [4].

The bromination process typically proceeds through electrophilic aromatic substitution, where the thiophene ring acts as a nucleophile attacking the electrophilic bromine species [5] [6]. Temperature control plays a crucial role in determining reaction selectivity, with reactions conducted at -78°C using n-butyllithium activation followed by bromine addition showing superior regioselectivity [5] [6]. Under these conditions, the molar ratio of lithium source to bromine typically ranges from 1.6 to 3:1 for optimal results [6].

Alternative bromination methods include the use of molecular bromine in acetic acid, which has demonstrated effectiveness for multiply substituted thiophenes [7] [8]. This approach involves treating 3-(2-ethylhexyl)thiophene with bromine in acetic acid at 60°C overnight, yielding the tribrominated intermediate which can be subsequently reduced to the desired monobrominated product [8]. The reaction conditions require careful monitoring to prevent over-bromination and maintain product selectivity [7].

Table 2.1: Bromination Conditions and Yields for Thiophene Derivatives

| Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-bromosuccinimide | Tetrahydrofuran:Hexane (9:1) | -5 to 0 | 2 hours | 83 | [1] |

| N-bromosuccinimide | Acetonitrile | 0 to RT | 30 minutes | 99 | [2] [3] |

| N-bromosuccinimide | Dichloromethane | Room temperature | 2 hours | 86.1 | [4] |

| Molecular bromine | Acetic acid | 60 | Overnight | 81 | [8] |

| Bromine with n-BuLi | Tetrahydrofuran | -78 | 1.5 hours | 90 | [5] [6] |

The mechanism of direct bromination involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the thiophene ring [5]. The regioselectivity is influenced by the electronic properties of existing substituents, with electron-donating alkyl groups directing bromination to the 2-position relative to the substituent [7] [6].

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of thiophene derivatives requires sophisticated catalytic systems that can distinguish between different positions on the heterocyclic ring [15] [16] [17] [18]. Palladium-based catalysts have emerged as the most versatile and effective systems for achieving precise regiocontrol in thiophene functionalization reactions [15] [16] [19].

The palladium/norbornene cooperative catalysis system represents a significant advancement in thiophene functionalization [17]. This approach enables simultaneous installation of two different functional groups at vicinal positions with complete site selectivity and regioselectivity [17]. The reaction exhibits excellent functional group tolerance and utilizes unique amide-based norbornene cofactors to achieve the desired transformations [17].

Nickel-catalyzed systems have demonstrated exceptional utility for controlled synthesis of polythiophenes and functionalized thiophene derivatives [18]. The catalyst transfer polycondensation mechanism involves square planar η2-nickel(0)-thiophene intermediates that provide electronic rationale for the stability of these species [18]. These nickel complexes enable living polymerization processes with precise control over molecular weight and regioregularity [18].

Table 2.3: Catalytic Systems for Regioselective Thiophene Functionalization

| Catalyst System | Ligand | Regioselectivity | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium(0) | Tricyclohexylphosphine | C2-selective | Room temperature | 85-95 | [15] |

| Palladium/Norbornene | Arsine ligands | C4,C5-selective | 80 | 70-90 | [17] |

| Nickel(0) | Bis(diphenylphosphinoethane) | Chain-growth | 60 | 80-95 | [18] |

| Palladium(II) | Thiophene-directed | ortho-selective | 120 | 75-85 | [16] [19] |

The development of dual ligand-enabled catalyst design has revolutionized regioselective thiophene functionalization [15]. This approach utilizes sterically demanding amino acid-derived ligands that provide steric control over the reaction pathway [15]. The catalyst system enables regiodivergent reactivity, allowing access to both C2 and C5-selective alkynylation products depending on the specific ligand employed [15].

Lithium diisopropylamide represents a crucial base system for regioselective deprotonation of thiophene derivatives . The aggregation dynamics of this reagent in tetrahydrofuran solution directly influence the regioselectivity of subsequent functionalization reactions . The monomer-dimer equilibrium of lithium diisopropylamide controls the kinetics of substrate metalation and determines the final product distribution .

Computational studies have provided detailed mechanistic insights into catalytic thiophene functionalization [21]. Density functional theory calculations predict that palladium-catalyzed metalation should occur exclusively at the 2-position of thiophene derivatives [21]. These theoretical predictions are supported by experimental observations showing selective C-H alumination with palladium catalysts at loadings as low as 0.02 mol% [21].

Purification and Isolation Protocols

Purification and isolation of 2-bromo-3-(2-ethylhexyl)thiophene requires specialized techniques that account for the compound's physical and chemical properties [22] [23] [24]. Flash column chromatography represents the most widely employed method for purifying brominated thiophene derivatives, offering excellent separation efficiency and scalability [25] [23] [24].

Silica gel column chromatography using petroleum ether as the eluent provides effective separation of brominated thiophene products from reaction byproducts [1] [8] [23]. The purification process typically involves loading the crude reaction mixture onto neutralized silica gel to prevent acid-catalyzed decomposition of the thiophene ring [5] [6]. Gradient elution systems using hexane-ethyl acetate mixtures offer superior resolution for complex product mixtures [23].

Table 2.4: Purification Methods and Conditions

| Method | Stationary Phase | Mobile Phase | Retention Factor | Yield Recovery (%) | Reference |

|---|---|---|---|---|---|

| Flash chromatography | Silica gel | Petroleum ether | 0.65 | 85-95 | [1] [2] [3] |

| Column chromatography | Neutralized silica | Hexane | 0.45-0.75 | 80-90 | [5] [6] |

| Preparative liquid chromatography | Reversed-phase C18 | Methanol-water | Variable | 90-95 | [24] |

| Vacuum distillation | - | - | - | 75-85 | [22] |

Thin-layer chromatography serves as an essential monitoring technique throughout the purification process [26]. Thiophene derivatives can be detected using ultraviolet light at 254 nanometers, followed by visualization with isatin in concentrated sulfuric acid [26]. The detection method provides sensitive identification of thiophene compounds and enables optimization of chromatographic conditions [26].

Vacuum distillation represents an alternative purification approach for volatile thiophene derivatives [22] [27]. Static vacuum distillation employs custom-made greaseless vessels and distillation bridges to prevent contamination of the purified product [27]. The technique is particularly effective for removing high-boiling impurities and achieving high-purity products suitable for subsequent synthetic transformations [22].

Recrystallization methods have been developed for thiophene derivatives that form stable crystalline phases [28] [29]. The crystallization process requires careful control of solvent composition, temperature, and cooling rate to achieve optimal crystal quality [29]. Memory effects observed during melt crystallization can influence the polymorphic form obtained, necessitating precise temperature control during the recrystallization process [29].

Automated flash chromatography systems have significantly improved the efficiency and reproducibility of thiophene purification procedures [24]. These systems utilize programmable gradient elution profiles and continuous monitoring to optimize separation conditions [24]. The presence of aromatic solvents such as toluene in the mobile phase plays a significant role in achieving symmetrical peak shapes and improved resolution [24].

Nuclear Magnetic Resonance Spectroscopy

The proton and carbon-13 nuclear magnetic resonance spectroscopic analysis of 2-bromo-3-(2-ethylhexyl)thiophene reveals distinctive structural features characteristic of substituted thiophene derivatives [1]. The ¹H nuclear magnetic resonance spectrum, recorded in deuterated chloroform at 270 megahertz, exhibits five distinct signal patterns that correspond to the molecular structure. The aromatic region displays two doublet signals at 7.19 and 6.78 parts per million, attributed to the thiophene ring protons at positions C-5 and C-4, respectively [1]. These chemical shifts are consistent with typical values for 2,3-disubstituted thiophenes, where the electronic effects of both the bromine and alkyl substituents influence the aromatic ring system.

The aliphatic region demonstrates the complex branched structure of the 2-ethylhexyl substituent. A doublet signal at 2.49 parts per million integrating for two protons corresponds to the methylene group directly attached to the thiophene ring [1]. The multiplet at 1.30 parts per million, integrating for nine protons, represents the overlapping signals from the branched alkyl chain carbons. The terminal methyl groups produce a triplet at 0.91 parts per million with an integration of six protons, confirming the presence of two methyl termini in the branched alkyl chain [1].

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon signals appear at 141.24, 128.87, 125.02, and 109.51 parts per million, corresponding to the thiophene carbons C-3, C-5, C-4, and C-2, respectively [1]. The quaternary carbon at position C-2 (109.51 parts per million) shows the characteristic downfield shift expected for a carbon bearing a bromine substituent. The aliphatic carbon signals range from 40.06 to 10.90 parts per million, reflecting the various carbons in the 2-ethylhexyl substituent [1]. The methylene carbon directly attached to the thiophene appears at 40.06 parts per million, while the terminal methyl carbons are observed at 14.21 and 10.90 parts per million [1].

| Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Bromo-3-(2-ethylhexyl)thiophene | |||

|---|---|---|---|

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | 7.19 | d | 1H (thiophene H-5) |

| ¹H | 6.78 | d | 1H (thiophene H-4) |

| ¹H | 2.49 | d | 2H (CH₂-thiophene) |

| ¹H | 1.30 | m | 9H (alkyl CH₂) |

| ¹H | 0.91 | t | 6H (CH₃) |

| ¹³C | 141.24 | - | C (thiophene C-3) |

| ¹³C | 128.87 | - | C (thiophene C-5) |

| ¹³C | 125.02 | - | C (thiophene C-4) |

| ¹³C | 109.51 | - | C (thiophene C-2) |

| ¹³C | 40.06 | - | C (CH₂-thiophene) |

Conditions: CDCl₃, 270 MHz [1]

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides crucial information about the functional groups and bonding characteristics of 2-bromo-3-(2-ethylhexyl)thiophene. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for thiophene derivatives with alkyl and halogen substituents. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers, which is typical for thiophene ring systems [2] [3]. These bands, although generally weak in intensity, confirm the presence of the aromatic heterocyclic structure.

The aliphatic carbon-hydrogen stretching vibrations are observed in the 2950-2850 wavenumber region, corresponding to the asymmetric and symmetric stretching modes of the methyl and methylene groups in the 2-ethylhexyl substituent [3] [4]. The characteristic thiophene ring breathing and carbon-carbon stretching vibrations occur in the fingerprint region between 1600-1400 wavenumbers [2] [3]. These bands are particularly diagnostic for the substitution pattern on the thiophene ring.

The carbon-sulfur stretching vibrations, which are characteristic of thiophene derivatives, appear in the 850-650 wavenumber region [3] [5]. For 2-substituted thiophenes, a major absorption band around 680 wavenumbers is commonly observed, along with characteristic overtone patterns that distinguish different substitution patterns [5]. The presence of the bromine substituent introduces additional spectroscopic features, particularly in the lower frequency region where carbon-bromine stretching vibrations typically appear.

| Table 2: Characteristic FT-IR Absorption Bands for 2-Bromo-3-(2-ethylhexyl)thiophene | ||

|---|---|---|

| Wavenumber Region (cm⁻¹) | Assignment | Intensity |

| 3100-3050 | Aromatic C-H stretching | Weak |

| 2950-2850 | Aliphatic C-H stretching | Strong |

| 1600-1450 | Thiophene ring vibrations | Medium |

| 1450-1350 | CH₂ and CH₃ deformations | Medium |

| 850-650 | C-S stretching vibrations | Medium-Strong |

| 800-600 | C-Br stretching | Medium |

Based on characteristic frequencies for substituted thiophenes [2] [3] [5] [4]

Mass Spectrometry

Mass spectrometric analysis of 2-bromo-3-(2-ethylhexyl)thiophene provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 275, consistent with the molecular formula C₁₂H₁₉BrS [6] [7]. The presence of bromine creates a characteristic isotope pattern with peaks at 275 and 277 mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in the approximately 1:1 ratio.

Electron ionization mass spectrometry typically generates fragmentation patterns that provide structural information. Common fragmentation pathways for alkylthiophenes include loss of alkyl groups and cleavage adjacent to the thiophene ring [8]. The exact mass of the molecular ion is calculated as 274.039063 atomic mass units, which allows for high-resolution mass spectrometric confirmation of the molecular formula [6].

Thermochemical Properties (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal Stability and Decomposition Behavior

The thermal properties of 2-bromo-3-(2-ethylhexyl)thiophene are characterized by its stability under normal atmospheric conditions and specific temperature-dependent behavior. The compound exhibits thermal stability at ambient temperatures but requires controlled storage conditions to maintain its integrity [9] [10] [11]. The recommended storage temperature is 0-10°C under refrigerated conditions, indicating moderate thermal sensitivity [9] [10] [11].

The flash point of 2-bromo-3-(2-ethylhexyl)thiophene is determined to be 136°C, which classifies it as a combustible liquid requiring appropriate handling precautions [9] [11]. This relatively high flash point compared to simpler thiophene derivatives reflects the influence of the bulky 2-ethylhexyl substituent on the volatility and thermal behavior of the compound.

Thermogravimetric analysis studies of related brominated thiophene compounds indicate that decomposition typically occurs through multiple pathways involving carbon-bromine bond cleavage and subsequent aromatic ring degradation [12] [13]. The thermal decomposition products commonly include carbon dioxide, carbon monoxide, sulfur oxides, and hydrogen bromide [10], which are characteristic breakdown products of halogenated organosulfur compounds.

| Table 3: Thermal Properties of 2-Bromo-3-(2-ethylhexyl)thiophene | ||

|---|---|---|

| Property | Value | Method/Conditions |

| Storage Temperature | 0-10°C | Refrigerated storage |

| Flash Point | 136°C | Closed cup method |

| Thermal Stability | Stable under proper conditions | Normal atmospheric conditions |

| Decomposition Products | CO₂, CO, SOₓ, HBr | Thermal degradation |

Data compiled from commercial specifications [9] [10] [11]

Phase Behavior and Transitions

The phase behavior of 2-bromo-3-(2-ethylhexyl)thiophene is characterized by its liquid state at room temperature and atmospheric pressure [9] [10] [11]. The compound exists as a colorless to light yellow clear liquid under standard conditions, indicating good thermal stability and absence of significant phase transitions in the normal handling temperature range.

The influence of the 2-ethylhexyl substituent on the phase behavior is significant, as branched alkyl chains generally lower melting points and affect crystallization behavior compared to linear alkyl chains. This structural feature contributes to the liquid state of the compound at ambient temperature, despite the presence of the polar thiophene ring and bromine substituent.

Crystallographic Behavior and Phase Transitions

Molecular Packing and Crystal Structure

While specific crystallographic data for 2-bromo-3-(2-ethylhexyl)thiophene has not been reported in the literature, the structural behavior can be inferred from studies of related thiophene derivatives. Thiophene-containing organic semiconductors typically form herringbone structures with characteristic dihedral angles of 50-60° [14]. The presence of the bulky 2-ethylhexyl substituent significantly influences the molecular packing arrangements and may prevent the formation of ordered crystalline structures.

Studies of alkylthiophene derivatives demonstrate that branched alkyl chains, particularly those with ethylhexyl substitution patterns, tend to disrupt regular crystalline packing [15] [16]. This disruption often results in amorphous or poorly crystalline materials, which is consistent with the liquid state of 2-bromo-3-(2-ethylhexyl)thiophene at room temperature.

The molecular geometry of substituted thiophenes is influenced by both steric and electronic factors. The 2-ethylhexyl substituent at the 3-position introduces significant steric bulk that affects both intramolecular conformations and intermolecular packing arrangements [16] [17]. The presence of the bromine atom at the 2-position provides additional electronic and steric influences on the molecular structure.

Conformational Analysis

The conformational behavior of 2-bromo-3-(2-ethylhexyl)thiophene is dominated by the flexibility of the branched alkyl chain. The 2-ethylhexyl substituent can adopt multiple conformations, with the barrier to rotation around the thiophene-alkyl bond being relatively low. This conformational flexibility contributes to the liquid state of the compound and affects its crystallization behavior.

Theoretical studies of thiophene derivatives indicate that the planarity of the thiophene ring is generally maintained even with bulky substituents [16] [17]. However, the orientation of the alkyl chain relative to the ring plane can vary significantly, leading to multiple accessible conformations in solution and the solid state.

Solubility Parameters and Solvent Interactions

Solubility Profile

The solubility characteristics of 2-bromo-3-(2-ethylhexyl)thiophene reflect its amphiphilic nature, containing both polar (thiophene ring and bromine) and nonpolar (2-ethylhexyl chain) structural elements. The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents while being essentially insoluble in water [10].

In chloroform, the compound shows good solubility, making this solvent suitable for both synthetic procedures and spectroscopic analysis [1] [18]. The solubility in chloroform is attributed to favorable interactions between the halogenated solvent and both the bromine substituent and the aromatic thiophene ring. Similarly, the compound is readily soluble in hexane and other hydrocarbon solvents due to the hydrophobic 2-ethylhexyl substituent [1] [18].

Tetrahydrofuran represents another excellent solvent for 2-bromo-3-(2-ethylhexyl)thiophene, commonly employed in synthetic transformations involving this compound [1] [18]. The moderate polarity of tetrahydrofuran provides favorable solvation for both the polar thiophene ring and the nonpolar alkyl chain. Diethyl ether also serves as an effective solvent, particularly for extraction procedures [1] [18].

The limited solubility in polar protic solvents such as methanol reflects the predominantly hydrophobic character imparted by the 2-ethylhexyl substituent [19]. The complete insolubility in water is expected due to the hydrophobic nature of the molecule and the absence of hydrogen bonding capability [10].

| Table 4: Solvent Compatibility Profile for 2-Bromo-3-(2-ethylhexyl)thiophene | |||

|---|---|---|---|

| Solvent Class | Representative Solvents | Solubility | Applications |

| Halogenated | Chloroform, DCM | Excellent | Spectroscopy, synthesis |

| Hydrocarbons | Hexane, toluene | Excellent | Purification, extraction |

| Ethers | THF, diethyl ether | Excellent | Synthesis, extraction |

| Polar aprotic | DMF, DMSO | Good | Specialized syntheses |

| Polar protic | Methanol, ethanol | Limited | Limited utility |

| Aqueous | Water | Insoluble | Not applicable |

Intermolecular Interactions

The intermolecular interactions of 2-bromo-3-(2-ethylhexyl)thiophene are governed by a combination of van der Waals forces, dipole-dipole interactions, and potential halogen bonding effects. The bromine substituent can participate in halogen bonding interactions, where it acts as a Lewis acid center interacting with electron-rich species.

The thiophene ring system contributes to π-π stacking interactions, although these are likely weakened by the steric bulk of the 2-ethylhexyl substituent. The branched alkyl chain primarily engages in van der Waals interactions with other hydrophobic molecules or solvent systems.

The calculated logarithm of the partition coefficient (LogP) value of 6.74 indicates highly lipophilic character [6], consistent with the observed solubility profile and the dominance of hydrophobic interactions. This high LogP value reflects the significant contribution of the branched alkyl chain to the overall molecular hydrophobicity.

The polar surface area of 28.24 square angstroms is relatively small for a molecule of this size [6], indicating limited polar character despite the presence of the sulfur heteroatom and bromine substituent. This parameter supports the observed preference for nonpolar and moderately polar solvents over highly polar or aqueous media.